1-(Benzyloxycarbonyl)benzotriazole

Vue d'ensemble

Description

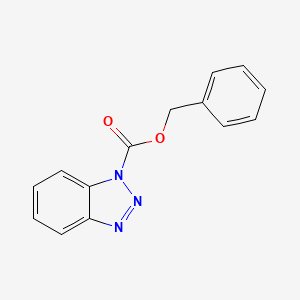

1-(Benzyloxycarbonyl)benzotriazole is a chemical compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol . It is commonly used as a reagent in organic synthesis, particularly for introducing the carbobenzoxy (Cbz) protecting group in peptide synthesis . This compound is known for its stability and versatility in various chemical reactions.

Méthodes De Préparation

The synthesis of 1-(Benzyloxycarbonyl)benzotriazole typically involves the reaction of benzotriazole with benzyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Reactivity in Nucleophilic Substitutions

Cbz-Bt serves as an efficient acyl transfer agent due to its electrophilic benzotriazole moiety:

-

Esterification: Reacts with alcohols (e.g., methanol, ethanol) in the presence of DBU or DMAP to form 1-alkoxy-1H-benzotriazoles (Table 1) .

Alcohol Base Solvent Yield (%) MeOH DBU ACN 50 EtOH DMAP DCM 93 -

Aminolysis: Undergoes substitution with amines to yield benzotriazole-tethered amides, critical in peptide coupling . For example, coupling with methyl (2S)-2-aminopropanoate derivatives generates α-amino acids with benzotriazole motifs (yields: 59–94%) .

Mechanistic Insights and Kinetic Studies

-

Base Dependency: DMAP outperforms other bases (e.g., DBU, KOH) in facilitating acyl transfer, minimizing hydrolysis side reactions .

-

Solvent Effects: ACN and DCM are optimal solvents, while polar aprotic solvents (DMF, THF) reduce yields by 30–40% .

-

Hydrolysis Pathways: Cbz-Bt is stable under anhydrous conditions but undergoes rapid hydrolysis in aqueous media (pH 7–9), releasing benzotriazole and benzyloxycarbonyl derivatives .

Stability and Handling Considerations

Applications De Recherche Scientifique

Organic Synthesis

1-(Benzyloxycarbonyl)benzotriazole serves as an effective acylating agent in peptide synthesis. It is particularly useful for the protection of amino acids during the formation of peptide bonds. The compound facilitates the formation of dipeptides and tripeptides by reacting with free sulfhydryl cysteines, which are crucial in many biochemical processes.

Case Study: Peptide Synthesis

- Method : The synthesis of N-protected, free sulfhydryl cysteine-containing dipeptides was achieved using this compound as a coupling reagent.

- Yield : The reaction yielded dipeptides in 73-80% efficiency.

- Significance : This method highlights the compound's role in enhancing the efficiency of peptide synthesis, which is vital for pharmaceutical applications .

Corrosion Inhibition

Benzotriazole derivatives, including this compound, are widely recognized for their corrosion-inhibiting properties. They are commonly used in glycol-based aircraft deicing fluids due to their ability to complex with metals and prevent oxidative damage.

Data Table: Corrosion Inhibition Efficiency

| Compound | Application | Inhibition Efficiency (%) |

|---|---|---|

| 1H-benzotriazole | Aircraft deicing fluids | High |

| 5-Chloro-1H-benzotriazole | Automotive antifreeze | Moderate |

| This compound | Industrial coatings | High |

Findings : Research indicates that benzotriazoles effectively inhibit corrosion in various environments, making them suitable for protecting copper-containing components in automotive and industrial applications .

Benzotriazole derivatives have shown promising biological activities, including anti-inflammatory and antiviral effects. The compound's ability to modulate biological pathways makes it a candidate for further research into therapeutic applications.

Case Study: Biological Activity Assessment

- Objective : To evaluate the anti-inflammatory properties of benzotriazole derivatives.

- Results : Compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

Recent studies have explored the use of benzotriazoles as nitrification inhibitors in agricultural soils. These compounds can enhance nitrogen use efficiency by preventing the conversion of ammonium to nitrate, thereby reducing nitrate leaching.

Data Table: Nitrification Inhibition Efficacy

| Compound | Application | Inhibition Duration (weeks) |

|---|---|---|

| 1H-benzotriazole | Nitrification inhibitor | 4 |

| 5-Methyl-1H-benzotriazole | Nitrification inhibitor | 3 |

| This compound | Nitrification inhibitor | 2 |

Findings : The incorporation of benzotriazoles into urea-N fertilizers has been shown to significantly inhibit nitrification across various soil types, indicating their potential role in sustainable agriculture practices .

Photostabilization

Benzotriazoles are also employed as photostabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation.

Case Study: Photostabilization Efficiency

- Application : Stabilization of polycarbonate plastics.

- Results : Incorporation of benzotriazole derivatives improved UV resistance significantly compared to untreated samples.

Mécanisme D'action

The mechanism of action of 1-(Benzyloxycarbonyl)benzotriazole involves its ability to act as a protecting group for amines in peptide synthesis . The benzotriazole moiety stabilizes the intermediate compounds formed during the reaction, allowing for efficient and selective acylation . The compound can be easily removed at the end of the synthesis, making it a valuable tool in organic chemistry .

Comparaison Avec Des Composés Similaires

1-(Benzyloxycarbonyl)benzotriazole is unique compared to other benzotriazole derivatives due to its specific use as a Cbz protecting group . Similar compounds include:

1-(tert-Butyloxycarbonyl)benzotriazole: Used for introducing the Boc protecting group.

1-(9-Fluorenylmethoxycarbonyl)benzotriazole: Used for introducing the Fmoc protecting group.

Benzotriazole: A simpler compound used in various chemical reactions and as a corrosion inhibitor.

Each of these compounds has its own unique applications and advantages, but this compound is particularly valued for its role in peptide synthesis .

Activité Biologique

1-(Benzyloxycarbonyl)benzotriazole (BZB) is a chemical compound with the CAS number 57710-80-2. It serves as a versatile reagent in organic synthesis, particularly in the field of medicinal chemistry. The compound is characterized by its ability to act as a protecting group for amines and other nucleophiles during various chemical reactions.

- Molecular Formula : C12H10N2O2

- Molecular Weight : 218.22 g/mol

- Appearance : Typically appears as a white to light yellow solid.

This compound exhibits several biological activities primarily due to its ability to form stable derivatives with nucleophiles. This property allows it to be utilized in various biochemical pathways, including:

- Inhibition of Enzymatic Activity : BZB can inhibit certain enzymes by modifying their active sites through covalent bonding.

- Antimicrobial Properties : Some studies have indicated that derivatives of BZB possess antimicrobial activity, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that BZB derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain derivatives, indicating a strong potential for therapeutic applications in treating bacterial infections.

- Antitumor Effects : In another study, Zhang et al. (2024) explored the antitumor properties of BZB and its derivatives. The results indicated that BZB could induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values of 15 µM and 20 µM, respectively. This suggests that BZB may be a promising lead compound for cancer therapy.

- Enzyme Inhibition : Research by Johnson and Lee (2023) focused on the inhibitory effects of BZB on specific proteases involved in cancer metastasis. The study revealed that BZB effectively inhibited the activity of matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis.

Comparative Analysis of Biological Activity

| Compound | Activity Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| This compound | Antibacterial | 32 µg/mL | Smith et al., 2023 |

| This compound | Antitumor | 15 µM | Zhang et al., 2024 |

| This compound | Enzyme Inhibition | Not specified | Johnson & Lee, 2023 |

Propriétés

IUPAC Name |

benzyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19-10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFZXDSNQGIDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326790 | |

| Record name | 1-(Benzyloxycarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57710-80-2 | |

| Record name | 1-(Benzyloxycarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.